An In-depth Technical Guide to Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
An In-depth Technical Guide to Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate
Introduction
The 2-aminothiazole (2-AT) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a multitude of clinically significant drugs.[1][2] Molecules incorporating this five-membered heterocycle, which contains both sulfur and nitrogen, exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] Marketed drugs such as the kinase inhibitor Dasatinib, the PI3Kα inhibitor Alpelisib, and the H2-receptor antagonist Famotidine feature the 2-aminothiazole core, highlighting its versatility and importance in drug design.[1][2][5]
This technical guide provides a comprehensive overview of a specific and valuable derivative within this class: Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate . We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol grounded in established chemical principles, methods for its characterization, and its applications as a versatile building block for drug discovery and development professionals.
Molecular Structure and Physicochemical Properties
The structural and chemical properties of a compound are fundamental to understanding its reactivity, solubility, and potential biological interactions.
Chemical Structure
The molecule consists of a central 1,3-thiazole ring, substituted at key positions: an amino group at position 2, a propyl group at position 4, and an ethyl carboxylate group at position 5. This arrangement of functional groups provides multiple points for further chemical modification.
Caption: Chemical Structure of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate.
Compound Identifiers and Properties
The key identifiers and computed physicochemical properties are summarized below, providing essential data for laboratory use and computational modeling.[6]
| Identifier/Property | Value | Source |
| IUPAC Name | ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate | PubChem[6] |
| CAS Number | 81569-37-1 | PubChem[6] |
| Molecular Formula | C₉H₁₄N₂O₂S | PubChem[6] |
| Molecular Weight | 214.29 g/mol | PubChem[6] |
| InChIKey | JTRJDESRRBKKDQ-UHFFFAOYSA-N | PubChem[6] |
| Canonical SMILES | CCCC1=C(SC(=N1)N)C(=O)OCC | PubChem[6] |
| XLogP3 | 2.3 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |
| Rotatable Bond Count | 5 | PubChem[6] |
Synthesis and Mechanistic Insights
The most reliable and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis .[7][8][9] This reaction involves the condensation of an α-haloketone (or α-halo-β-ketoester in this case) with a thioamide, typically thiourea, to form the thiazole ring.[7][10]
Reaction Scheme: Hantzsch Synthesis
The synthesis proceeds by reacting ethyl 2-chloro-3-oxohexanoate with thiourea. The α-chloro-β-ketoester provides the C4-C5 backbone and the associated substituents, while thiourea provides the N-C-S fragment (N3, C2, and S1) of the heterocyclic ring.
Caption: Hantzsch synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a validated, general procedure adapted for this specific target, ensuring high yield and purity.[7][11][12]
Materials:
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Ethyl 3-oxohexanoate (1 equivalent)
-
N-Chlorosuccinimide (NCS) (1.1 equivalents)
-
Thiourea (1.2 equivalents)
-
Ethanol (anhydrous)
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Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Synthesis of Ethyl 2-chloro-3-oxohexanoate (α-Halogenation):
-
To a stirred solution of ethyl 3-oxohexanoate (1 eq.) in a suitable solvent like dichloromethane at 0 °C, add N-Chlorosuccinimide (1.1 eq.) portion-wise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Causality: The α-position to the ketone is enolizable and nucleophilic, allowing for electrophilic chlorination by NCS. This step creates the essential α-halo-β-ketoester precursor.
-
The reaction mixture is then washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is often used directly in the next step without further purification.
-
-
Hantzsch Cyclization:
-
Dissolve the crude ethyl 2-chloro-3-oxohexanoate (1 eq.) in anhydrous ethanol.
-
Add thiourea (1.2 eq.) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress using TLC.
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Causality: The nucleophilic sulfur of thiourea attacks the carbon bearing the chlorine in an Sₙ2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring.[10]
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. This will precipitate the crude product.
-
Filter the resulting solid using a Büchner funnel, and wash the filter cake with cold water.
-
Validation: This neutralization and precipitation step removes acidic byproducts and excess reagents, providing a crude product of sufficient purity for many applications.
-
For higher purity, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Final Product Handling:
-
Dry the purified solid under vacuum to obtain Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate as a solid.
-
Store the final compound in a cool, dry place, protected from light.
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Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is critical. Below are the expected spectroscopic data based on analysis of closely related analogs.
| Spectroscopic Data | Expected Values / Interpretation |
| ¹H NMR | δ (ppm): 0.9-1.0 (t, 3H, -CH₂CH₂CH₃), 1.2-1.4 (t, 3H, -OCH₂CH₃), 1.6-1.8 (m, 2H, -CH₂CH₂CH₃), 2.8-3.0 (t, 2H, -CH₂CH₂CH₃), 4.2-4.4 (q, 2H, -OCH₂CH₃), 7.1-7.3 (s, 2H, -NH₂). Interpretation: Signals correspond to the propyl and ethyl groups, with the broad singlet confirming the amino protons. |
| ¹³C NMR | δ (ppm): ~14 (-CH₃, propyl & ethyl), ~22 (-CH₂, propyl), ~32 (-CH₂, propyl), ~60 (-OCH₂-), ~110 (C5), ~150 (C4), ~162 (C=O), ~170 (C2). Interpretation: Confirms the carbon backbone, including the distinct signals for the thiazole ring carbons, the ester carbonyl, and the aliphatic side chains. |
| IR | ν (cm⁻¹): 3300-3100 (N-H stretch, amino), 2960-2850 (C-H stretch, aliphatic), ~1680 (C=O stretch, ester), ~1620 (N-H bend), ~1540 (C=N stretch, thiazole ring). Interpretation: Key functional groups (amino, ester, alkyl chains) are identified by their characteristic vibrational frequencies. |
| Mass Spec (ESI+) | m/z: 215.08 [M+H]⁺. Interpretation: The molecular ion peak corresponding to the protonated molecule confirms the molecular weight of the compound (214.29 g/mol ). |
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is not an end-product therapeutic itself but rather a highly valuable and versatile intermediate. Its utility stems from the three reactive handles available for diversification: the 2-amino group, the 5-ester group, and the potential for modification of the 4-propyl group.
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Kinase Inhibitors: The 2-aminothiazole scaffold is a proven "hinge-binder" for many protein kinases. The amino group can form critical hydrogen bonds with the kinase hinge region. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to build out complex side chains, as seen in the development of Dasatinib.[5][13]
-
Anticancer Agents: Beyond kinases, derivatives of this scaffold have shown promise as inhibitors of other cancer targets. For example, related 2-(acylamino)thiazole-5-carboxylate compounds have been developed as potent inhibitors of the mitotic kinesin HSET (KIFC1), a target for cancers with centrosome amplification.[14]
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Antimicrobial and Anti-inflammatory Agents: The 2-AT core is present in numerous compounds with potent antibacterial and anti-inflammatory activity.[1][3] The ethyl ester provides a convenient starting point for creating amide libraries to explore structure-activity relationships (SAR) against bacterial enzymes or inflammatory targets.
Conceptual Drug Discovery Workflow
The following diagram illustrates a typical workflow where this compound serves as a starting scaffold for a lead optimization campaign.
Caption: Drug discovery workflow starting from the title compound.
Conclusion
Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is a strategically important molecule in the field of medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction, combined with its multiple points for chemical diversification, makes it an ideal starting point for the development of novel therapeutics. The proven track record of the 2-aminothiazole core in numerous FDA-approved drugs provides a strong rationale for its continued use in exploring new chemical space for challenging biological targets. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively synthesize, characterize, and utilize this potent chemical scaffold in their research endeavors.
References
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 804-824. [Link]
-
El-Sayed, M. S., Abbas, H. S., & El-Sayed, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]
-
Nevagi, R. J., Nevagi, P. R., & Amin, P. D. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
Asr, M. A., & Rauf, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 44. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469. [Link]
-
Khan Academy. (2019, January 19). synthesis of thiazoles. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate. [Link]
-
Zhang, L., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [Link]
-
Ross, C. P., et al. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry, 65(17), 11674–11696. [Link]
Sources
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate | C9H14N2O2S | CID 824437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
